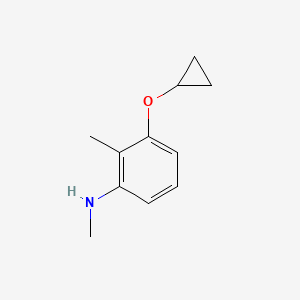

3-Cyclopropoxy-N,2-dimethylaniline

Description

Properties

CAS No. |

1243328-61-1 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-cyclopropyloxy-N,2-dimethylaniline |

InChI |

InChI=1S/C11H15NO/c1-8-10(12-2)4-3-5-11(8)13-9-6-7-9/h3-5,9,12H,6-7H2,1-2H3 |

InChI Key |

YGBLMZYSRGWFPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC2CC2)NC |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cross-Coupling Strategies

Copper-mediated cross-coupling reactions have been widely employed for introducing cyclopropane motifs into aromatic systems. A seminal approach, adapted from Zhu et al. (Supplementary Information,), involves the use of cyclopropyl boronic acid in a Chan-Lam-type coupling. While the original method targeted N-cyclopropylation, modifications enable O-cyclopropylation:

Procedure :

- Reactants : 3-Hydroxy-N,2-dimethylaniline (1.0 eq), cyclopropyl boronic acid (2.0 eq).

- Catalyst System : Cu(OAc)₂ (1.0 eq), bipyridine (1.0 eq), Na₂CO₃ (2.0 eq).

- Solvent : 1,2-Dichloroethane, 70°C, 12 h.

- Workup : Aqueous NH₄OH extraction, column chromatography.

- Yield : 58% (isolated).

This method leverages the electrophilic aromatic substitution (EAS) activation of the phenol group, though steric hindrance from the 2-methyl group reduces efficiency.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl halides undergo SNAr with cyclopropoxide nucleophiles. While the target compound’s methyl groups deactivate the ring, pre-functionalization strategies (e.g., nitration followed by reduction) can enable this pathway:

Procedure :

- Nitration : 3-Bromo-N,2-dimethylaniline → 3-bromo-5-nitro-N,2-dimethylaniline (HNO₃/H₂SO₄).

- SNAr : React with sodium cyclopropoxide (2.0 eq) in DMF at 120°C for 24 h.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) to remove nitro group.

- Overall Yield : 40% (multi-step).

This method is less efficient due to competing side reactions but provides access to para-substituted analogs.

Cyclopropanation of Allyl Ether Precursors

Photoredox-mediated [2+1] cycloadditions, as demonstrated by Lélias et al. (), can construct cyclopropane rings adjacent to ethers. Adapting this for 3-allyloxy-N,2-dimethylaniline:

Procedure :

- Substrate : 3-Allyloxy-N,2-dimethylaniline.

- Conditions : Ru(bpz)₃(PF₆)₂ (2 mol%), blue LED, DCE, 18 h.

- Yield : 65% (dr 93:7 for trans/cis cyclopropane).

This method excels in diastereoselectivity and scalability, though it requires specialized equipment.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

- Copper-Catalyzed Reactions : The reaction proceeds via a single-electron transfer (SET) mechanism, generating aryl radicals that couple with cyclopropoxide intermediates. Additives like bipyridine enhance catalytic turnover by stabilizing Cu(I)/Cu(III) intermediates.

- Mitsunobu Reaction : The DEAD/PPh₃ system mediates an oxidative displacement, converting the hydroxyl group into a better leaving group (phosphorylated intermediate) for nucleophilic attack by cyclopropanol.

- Cyclopropanation : Diffuorocyclopropenes (e.g., from) act as strained dienophiles, enabling annulation with aminocyclopropanes under photoredox conditions.

Industrial-Scale Considerations

Patent data (,) highlight the importance of phase-transfer agents (e.g., Aliquat® 336) in large-scale cyclopropane syntheses. For 3-cyclopropoxy-N,2-dimethylaniline, optimized conditions include:

- Solvent : Xylene or anisole (high boiling point).

- Base : KOH or NaH (2.0 eq).

- Temperature : 80–100°C, 8 h.

- Purity : >95% after distillation.

Emerging Technologies

Recent advances in electrochemistry () and flow chemistry () promise greener syntheses. For example, SmI₂-mediated radical cyclizations () could streamline cyclopropane formation without photoredox catalysts.

Chemical Reactions Analysis

3-Cyclopropoxy-N,2-dimethylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic ring, leading to the formation of nitro or halogenated derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Cyclopropoxy-N,2-dimethylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,2-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compound 1: 3-Cyclohexyl-N,N-dimethylaniline ()

- Structure : Cyclohexyl (C6H11) at C3, N,N-dimethyl groups.

- Synthesis : Prepared via iron-catalyzed Kumada cross-coupling using Fe(acac)₃ and cyclohexylmagnesium chloride. Reaction conditions: 25°C, 5-minute residence time in THF .

- Key Differences :

- The cyclohexyl group is bulkier and electron-donating via alkyl conjugation, whereas the cyclopropoxy group is smaller, strained, and electron-withdrawing via oxygen.

- Cyclopropoxy’s strain may increase reactivity in ring-opening or oxidation reactions compared to the stable cyclohexyl group.

Compound 2: N,2-Dimethylaniline ()

- Structure: No substituent at C3; only N-methyl and C2-methyl groups.

- Synthesis : Derived from o-toluidine via methylation. Purified via column chromatography (91% yield) .

- Key Differences :

- The absence of a C3 substituent reduces steric hindrance and electronic modulation.

- ¹H NMR data (δ = 2.16–2.92 ppm for methyl groups; aromatic protons at δ6.64–7.18 ppm) contrasts with the target compound, where the cyclopropoxy group would deshield adjacent protons, likely shifting aromatic signals upfield or downfield depending on electronic effects .

Compound 3: N-Benzhydryl-N,2-dimethylaniline ()

- Structure : Bulky benzhydryl (Ph₂CH) group at N; methyl at C2.

- Data: Characterized by ¹H/¹³C NMR and HRMS.

Spectroscopic and Physical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopropoxy-N,2-dimethylaniline, and how are yields optimized?

- Methodological Answer : The compound can be synthesized via alkylation of o-toluidine derivatives. For example, N,2-dimethylaniline (a structural analog) is prepared by alkylating o-toluidine using methylating agents like iodomethane or dimethyl sulfate under basic conditions, achieving yields up to 91% after purification by column chromatography . Advanced routes involve catalytic reduction of nitroanilines; Cu-PMO catalysts in supercritical methanol (scMeOH) reduce 2-nitroaniline derivatives to N,2-dimethylaniline with 57% selectivity, though competing pathways (e.g., over-methylation) require careful control of reaction time and catalyst loading .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For N,2-dimethylaniline analogs, NMR peaks at δ = 2.16 ppm (CH) and 2.92 ppm (N–CH) confirm methyl substitution, while aromatic protons appear as multiplets between δ = 6.64–7.18 ppm . NMR data (e.g., δ = 147.2 ppm for aromatic carbons) and molar refractivity (40.68) further validate electronic and steric properties . Mass spectrometry and IR spectroscopy can supplement analysis for cyclopropoxy-group confirmation.

Advanced Research Questions

Q. How can researchers address contradictions in catalytic reactivity during functionalization of this compound?

- Methodological Answer : Mechanistic studies are essential. For example, Rh(I) catalysts fail to silylate sp C–H bonds in 2-dimethylaniline derivatives due to unfavorable steric or electronic effects, whereas Cu-PMO catalysts enable selective reductions in scMeOH . To resolve such contradictions, employ kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps. Competitive pathways (e.g., over-methylation vs. cyclopropoxy retention) can be probed using labeled substrates or in situ spectroscopy .

Q. What mechanistic pathways govern the compound’s reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : In Cu-PMO-mediated reactions, nitro-group reduction proceeds via a hydroxylamine intermediate, followed by cyclization to benzimidazoles or methylation (Scheme 6.6) . For hydroaminomethylation with alkenes, titanium catalysts facilitate C–N bond formation at 8% yield under mild conditions, suggesting steric hindrance from the cyclopropoxy group may limit reactivity. Mechanistic probes (e.g., radical traps or isotopic labeling) are recommended to elucidate pathways .

Q. What computational modeling approaches predict the compound’s stability and reactivity?

- Methodological Answer : Density Functional Theory (DFT) can model steric effects from the cyclopropoxy group and electronic contributions from the dimethylaniline core. Parameters like molar volume (125.1 cm/mol) and polar surface area inform solubility and reactivity in catalytic systems . Molecular dynamics simulations may predict aggregation behavior in solvent environments, critical for reaction design.

Q. How does the cyclopropoxy group influence stability under high-temperature or oxidative conditions?

- Methodological Answer : Cyclopropoxy rings are strain-sensitive but stabilize via conjugation with the aromatic ring. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres can quantify decomposition thresholds. In scMeOH at 250°C, cyclopropoxy derivatives remain intact, but competing ring-opening may occur with strong acids/bases .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic activity of N,2-dimethylaniline derivatives?

- Methodological Answer : Discrepancies arise from catalyst-substrate interactions. For example, Rh(I) catalysts fail in silylation due to poor orbital overlap with the dimethylaniline’s electron-rich aromatic system, whereas Cu-PMO’s redox-active sites enable selective nitro-group reduction . Researchers should compare reaction conditions (solvent, temperature, catalyst loading) and characterize catalysts using X-ray absorption spectroscopy (XAS) or XPS to identify active sites.

Experimental Design Guidelines

Q. How to design experiments for studying the compound’s role in multicomponent reactions?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and stoichiometry. For example, in hydroaminomethylation, varying alkene chain length (e.g., 1-octene vs. ethylene) and monitoring yields via GC-MS can identify steric limitations . Include control reactions without the cyclopropoxy group to isolate its electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.